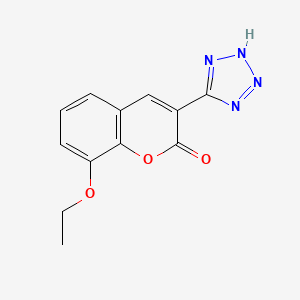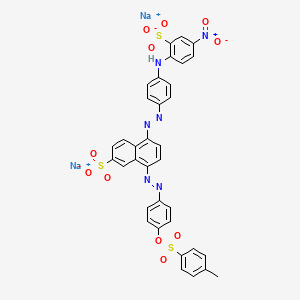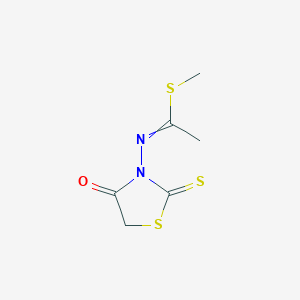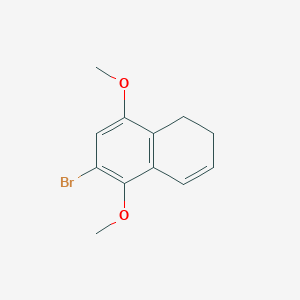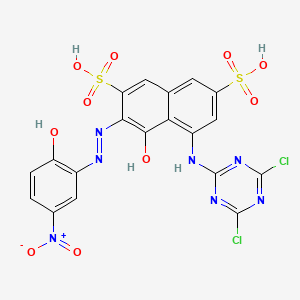
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is a complex organic compound known for its vibrant color properties. It is primarily used as a dye or pigment in various industrial applications. The compound’s structure includes multiple functional groups, such as sulfonic acid, triazine, and azo groups, which contribute to its unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- typically involves multiple steps:
Diazotization: The process begins with the diazotization of 2-hydroxy-5-nitroaniline using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,7-naphthalenedisulfonic acid under alkaline conditions to form the azo compound.
Triazine Introduction: The final step involves the reaction of the azo compound with 4,6-dichloro-s-triazine in the presence of a base to introduce the triazine group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols can react with the triazine ring under basic conditions.
Major Products Formed
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Amino derivatives are formed from the reduction of the nitro group.
Substitution: Various substituted triazine derivatives are obtained.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reagent for the synthesis of other complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis.
Biology
In biological research, the compound is used as a staining agent due to its vibrant color properties. It helps in visualizing cellular components under a microscope.
Medicine
Although not widely used in medicine, the compound’s derivatives are being explored for potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry
In the industrial sector, the compound is primarily used as a dye in textiles, plastics, and inks
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on its application. As a dye, it binds to substrates through ionic and covalent interactions, imparting color. In biological staining, it interacts with cellular components, allowing for visualization under a microscope. The molecular targets and pathways involved vary based on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
2,7-Naphthalenedisulfonic acid derivatives: These compounds share the naphthalenedisulfonic acid core but differ in their substituents.
Azo dyes: Compounds with similar azo groups but different aromatic systems.
Triazine-based compounds: Molecules containing the triazine ring but with different functional groups.
Uniqueness
2,7-Naphthalenedisulfonic acid, 4-(4,6-dichloro-s-triazin-2-ylamino)-5-hydroxy-6-(2-hydroxy-5-nitrophenylazo)- is unique due to the combination of its functional groups, which impart specific chemical and physical properties. The presence of both sulfonic acid and triazine groups enhances its solubility and reactivity, making it versatile for various applications.
Propiedades
Número CAS |
73826-58-1 |
|---|---|
Fórmula molecular |
C19H11Cl2N7O10S2 |
Peso molecular |
632.4 g/mol |
Nombre IUPAC |
5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C19H11Cl2N7O10S2/c20-17-23-18(21)25-19(24-17)22-11-6-9(39(33,34)35)3-7-4-13(40(36,37)38)15(16(30)14(7)11)27-26-10-5-8(28(31)32)1-2-12(10)29/h1-6,29-30H,(H,33,34,35)(H,36,37,38)(H,22,23,24,25) |
Clave InChI |
KEYSGGLUHZVQBX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


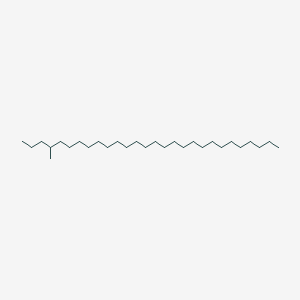
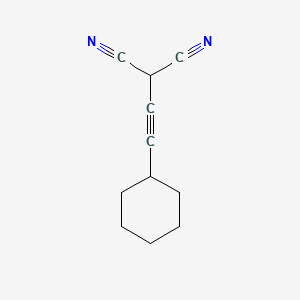
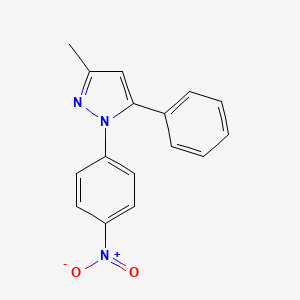
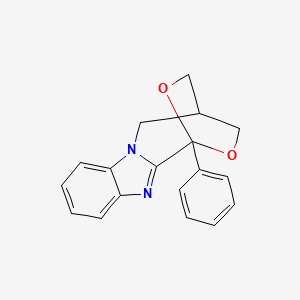
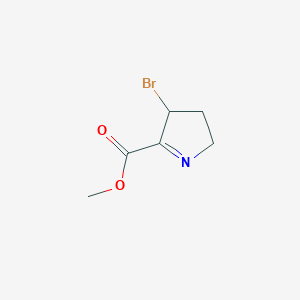
![1-[(4-Methyl-1,3-thiazol-2-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448742.png)
